2-(4-bromo-2-chlorophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide 2-(4-bromo-2-chlorophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000793
InChI: InChI=1S/C17H18BrClN2O4S/c1-11(2)21-26(23,24)14-6-4-13(5-7-14)20-17(22)10-25-16-8-3-12(18)9-15(16)19/h3-9,11,21H,10H2,1-2H3,(H,20,22)
SMILES: CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Molecular Formula: C17H18BrClN2O4S
Molecular Weight: 461.8 g/mol

2-(4-bromo-2-chlorophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC1000793

Molecular Formula: C17H18BrClN2O4S

Molecular Weight: 461.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-chlorophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C17H18BrClN2O4S
Molecular Weight 461.8 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C17H18BrClN2O4S/c1-11(2)21-26(23,24)14-6-4-13(5-7-14)20-17(22)10-25-16-8-3-12(18)9-15(16)19/h3-9,11,21H,10H2,1-2H3,(H,20,22)
Standard InChI Key VXDNJPOYYHZEJK-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator